molecular formula C14H19N5O3S B11083386 N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-allyl-1,3,5-triazinan-2-ylidene)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11083386
M. Wt: 337.40 g/mol
InChI Key: PMMSWOWUCUHILD-UHFFFAOYSA-N
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Description

N-{4-[(5-ALLYL-1,3,5-TRIAZINAN-2-YLIDENE)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ALLYL-1,3,5-TRIAZINAN-2-YLIDENE)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction.

    Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ALLYL-1,3,5-TRIAZINAN-2-YLIDENE)SULFAMOYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-{4-[(5-ALLYL-1,3,5-TRIAZINAN-2-YLIDENE)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-ALLYL-1,3,5-TRIAZINAN-2-YLIDENE)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N-[4-[(3-prop-2-enyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H19N5O3S/c1-3-8-19-9-15-14(16-10-19)18-23(21,22)13-6-4-12(5-7-13)17-11(2)20/h3-7H,1,8-10H2,2H3,(H,17,20)(H2,15,16,18)

InChI Key

PMMSWOWUCUHILD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC=C

Origin of Product

United States

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